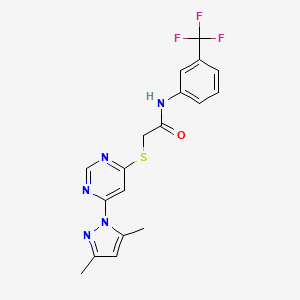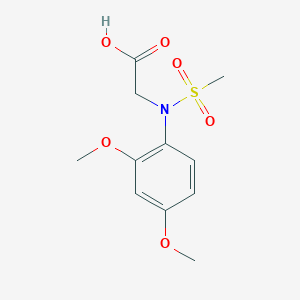
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine is a useful research compound. Its molecular formula is C11H15NO6S and its molecular weight is 289.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Transport and Environmental Impact : The usage of glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid] shows potential in reducing the environmental impact of agriculture due to their stronger sorption to soil and possibly lower toxicity compared to many residual herbicides. These compounds, including glyphosate, demonstrate how complex the transport of chemicals like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine can be in agricultural settings, especially considering the role of preferential flow in herbicide movement to groundwater (Malone et al., 2004).
Molecular Interactions in Osmoprotection : Research on glycine derivatives like sarcosine (N-methylglycine) and dimethylglycine, which are structurally similar to this compound, has highlighted their role in osmoprotection. For instance, glycine betaine, synthesized from glycine, acts as an effective osmoprotectant in various organisms under stress conditions (Waditee et al., 2003).
Hydrogen Bonding in Molecular Complexes : The study of hydrogen-bonded complexes involving glycine and its methyl derivatives has provided insights into the molecular interactions of compounds like this compound. These interactions are crucial in understanding the behavior of such compounds in various chemical environments (Anioła et al., 2014).
Metal Ion Affinity and Buffering : The study of "Good's" buffers, including compounds like N,N-bis(2-hydroxyethyl)glycine, sheds light on the metal-ion affinity of such compounds. These findings are relevant to this compound as they indicate potential roles in metal ion chelation and buffering in biomedical research (Nakon & Krishnamoorthy, 1983).
Glycine N-Methyltransferase in Metabolic Pathways : Glycine N-methyltransferase, which methylates glycine to form sarcosine, is a key enzyme in various metabolic pathways. Its function and structure have been extensively studied, providing a context for understanding the metabolism of compounds like this compound (Heady & Kerr, 1973).
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-8-4-5-9(10(6-8)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFVADPJRBYYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)
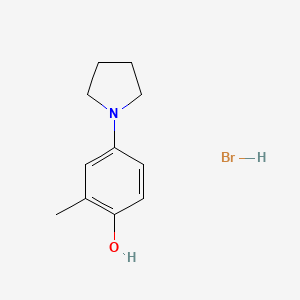
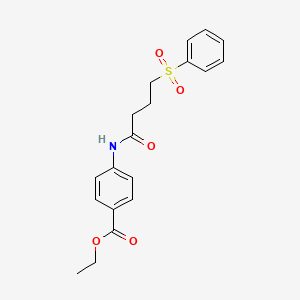

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)
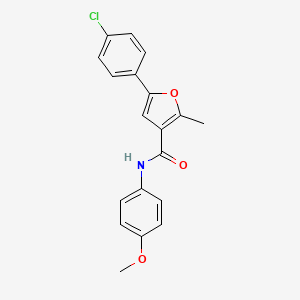
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)
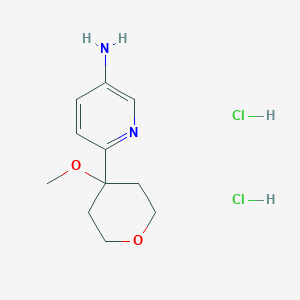
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)
![N-Ethyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2600219.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine](/img/structure/B2600221.png)
![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)
